molecular formula C15H17F3N2O4 B14771953 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate

6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate

Cat. No.: B14771953
M. Wt: 346.30 g/mol
InChI Key: HHFKHKKBQALHIT-UHFFFAOYSA-N
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Description

6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of a spiro linkage between a benzo[e][1,3]oxazine and a piperidinone ring. The trifluoroacetate group adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the formation of the benzo[e][1,3]oxazine ring, followed by the introduction of the piperidinone moiety. The final step involves the addition of the trifluoroacetate group under controlled conditions to ensure the stability of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the spiro compound.

Scientific Research Applications

6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trifluoroacetate group enhances its binding affinity and stability, making it a potent compound in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride
  • 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one acetate

Uniqueness

Compared to similar compounds, 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group. This group enhances its chemical stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C15H17F3N2O4

Molecular Weight

346.30 g/mol

IUPAC Name

6-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H16N2O2.C2HF3O2/c1-9-2-3-11-10(8-9)12(16)15-13(17-11)4-6-14-7-5-13;3-2(4,5)1(6)7/h2-3,8,14H,4-7H2,1H3,(H,15,16);(H,6,7)

InChI Key

HHFKHKKBQALHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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